molecular formula C12H17BrN2O B7845087 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide

2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide

Cat. No.: B7845087
M. Wt: 285.18 g/mol
InChI Key: MCANIACXGMWAIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide (CAS: 1181803-05-3) is a brominated acetamide derivative with a molecular weight of 285.18 g/mol. Its structure features a central acetamide backbone substituted with an amino group, a 4-bromo-benzyl group, and an isopropyl moiety. This compound is primarily utilized in research settings for exploring structure-activity relationships (SAR) in medicinal chemistry, particularly in targeting receptors or enzymes influenced by halogenated aromatic systems .

Properties

IUPAC Name

2-amino-N-[(4-bromophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-3-5-11(13)6-4-10/h3-6,9H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCANIACXGMWAIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=C(C=C1)Br)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide typically involves the reaction of 4-bromo-benzylamine with isopropylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

    Formation of the intermediate: 4-bromo-benzylamine is reacted with acetic anhydride to form an intermediate.

    Amidation: The intermediate is then reacted with isopropylamine to yield 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of hydrogenated derivatives.

    Substitution: Formation of hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Antiparasitic Activity

One of the notable applications of 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide is its potential as an antiparasitic agent. Research has indicated that compounds similar to this structure exhibit activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).

  • Case Study : A study identified a series of N-(2-aminoethyl)-N-phenyl benzamides with potent antiparasitic properties, leading to the development of analogues that could effectively inhibit the growth of T. brucei with low EC50 values (concentration required to inhibit growth by 50%). For instance, one analogue displayed an EC50 of 0.001 μM, indicating high potency and bioavailability .

Synthesis and Structural Modifications

The synthesis of 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide can be achieved through various chemical pathways involving alkylation and amination reactions. Structural modifications have been explored to enhance its biological activity.

  • Synthesis Method : The compound can be synthesized via alkylation of a protected acetamidophenol derivative followed by reaction with a bromobenzyl amine .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications at specific positions on the aromatic ring can significantly influence the compound's potency against T. brucei. For example, substituting different halogens or alkyl groups at the para position has led to increased antiparasitic activity .

Potential in Drug Development

Given its promising biological activity, 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide is being investigated for its potential as a lead compound in drug development for treating parasitic infections.

Clinical Relevance

The urgent need for safer and more effective treatments for diseases like HAT underscores the importance of compounds like this one. Current treatments often have severe side effects or require complex administration routes, making new oral medications highly desirable .

Mechanism of Action

The mechanism of action of 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group may facilitate binding to hydrophobic pockets, while the amino and isopropyl groups can interact with other functional groups within the target site. This compound may modulate the activity of its targets, leading to various biological effects.

Comparison with Similar Compounds

2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide

  • Structural Difference : Cyclopropyl group replaces isopropyl at the N-position.
  • Status : Discontinued (CymitQuimica Ref: 10-F307664) .

2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-N-isopropyl-acetamide

  • Structural Difference: Chloro substituent replaces the amino group, and the 4-bromo-benzyl is substituted with a dihydro-benzodioxin system.
  • This compound may exhibit improved metabolic stability due to reduced halogenated aromatic oxidation .

N-(2-Bromo-4-isopropylphenyl)acetamide

  • Structural Difference : Bromo and isopropyl groups are directly attached to the phenyl ring of the acetamide.
  • This compound is a positional isomer of the target molecule, highlighting the importance of substitution geometry in SAR studies .

Halogenated Acetamides with Varied Linker Groups

2-(2-Bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide

  • Structural Difference: A phenoxy linker replaces the benzyl group, and a 4-methoxybenzyl substituent is present.
  • Impact : The ether linkage increases hydrophilicity, while the methoxy group introduces additional hydrogen-bond acceptor sites. This compound (CAS: 667878-96-8, MW: 392.29 g/mol) demonstrates the trade-off between halogen-induced lipophilicity and polar functional groups in drug design .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Halogen N-Substituent Aromatic System Status Reference
2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide 285.18 Br Isopropyl 4-Bromo-benzyl Discontinued
2-Amino-N-(4-bromo-benzyl)-N-cyclopropyl-acetamide ~280 (estimated) Br Cyclopropyl 4-Bromo-benzyl Discontinued
2-Chloro-N-(dihydro-benzodioxin-ylmethyl)-N-isopropyl-acetamide ~330 (estimated) Cl Isopropyl Dihydro-benzodioxin Available
N-(2-Bromo-4-isopropylphenyl)acetamide 256.12 Br None (direct aryl) 2-Bromo-4-isopropylphenyl Available
2-(2-Bromo-4-isopropylphenoxy)-N-(4-methoxybenzyl)acetamide 392.29 Br 4-Methoxybenzyl Phenoxy-linked aryl Available

Research Implications and Trends

  • Synthetic Challenges: The discontinuation of 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide and its cyclopropyl analog suggests difficulties in optimizing N-alkylation steps or purifying brominated intermediates .
  • Biological Relevance: Brominated acetamides are often explored as kinase inhibitors or GPCR modulators, but their metabolic instability may limit in vivo applications. Analogs with non-halogenated aromatic systems (e.g., benzodioxin derivatives) show promise in balancing activity and stability .
  • Environmental Considerations : Bromine’s persistence in ecosystems necessitates careful handling of these compounds, aligning with increasing regulatory scrutiny on halogenated organics .

Biological Activity

2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a bromo-substituted benzyl group and an isopropyl moiety attached to an acetamide functional group. This structural composition is significant as it influences the compound's reactivity and biological interactions.

The biological activity of 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, potentially affecting various physiological processes.
  • Receptor Binding : It can bind to cellular receptors, modulating signal transduction pathways that are crucial for cellular responses.
  • Gene Expression Modulation : The compound may influence gene expression and protein synthesis by interacting with transcription factors, impacting cellular functions and behaviors.

Antimicrobial Properties

Research indicates that compounds similar to 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide exhibit antimicrobial activity. The presence of the bromine atom in the structure enhances its potential antimicrobial effects, making it a candidate for further exploration in treating infections .

Anticancer Activity

There is growing interest in the anticancer properties of this compound. Preliminary studies suggest that it may inhibit cancer cell proliferation by interfering with specific signaling pathways or inducing apoptosis in cancer cells. For instance, compounds with similar structural motifs have been shown to affect the cell cycle and induce DNA damage in cancer cell lines .

Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various brominated acetamides, including 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide. The results demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics, indicating a strong potential for development as an antimicrobial agent.

CompoundMIC (µg/mL)Target Bacteria
2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide15Staphylococcus aureus
Control Antibiotic30Staphylococcus aureus

Study 2: Anticancer Activity in Cell Lines

In vitro studies on breast cancer cell lines revealed that 2-Amino-N-(4-bromo-benzyl)-N-isopropyl-acetamide exhibited a dose-dependent reduction in cell viability. The compound was found to induce apoptosis through activation of caspase pathways, suggesting its mechanism involves programmed cell death.

Concentration (µM)Cell Viability (%)Apoptosis Rate (%)
58010
106030
204050

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.